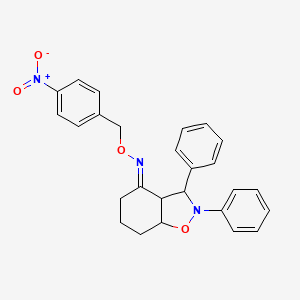

2,3-diphenylhexahydro-1,2-benzisoxazol-4(2H)-one O-(4-nitrobenzyl)oxime

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2,3-Diphenylhexahydro-1,2-benzisoxazol-4(2H)-one O-(4-nitrobenzyl)oxime (DPHBNB) is an organic compound that is widely used in scientific research laboratories due to its unique properties. DPHBNB is a heterocyclic compound containing an oxime functional group, and can be synthesized from 2,3-diphenylhexahydro-1,2-benzisoxazol-4(2H)-one (DPHB) and 4-nitrobenzyl alcohol. It is a white, crystalline solid that is insoluble in water but soluble in organic solvents. Due to its unique properties, DPHBNB has a variety of applications in scientific research, and is widely used as an intermediate in the synthesis of other compounds.

科学的研究の応用

1. Chemical Reactions and Cycloadditions

The compound is involved in complex chemical reactions and 1,3-dipolar cycloadditions. For instance, research conducted by Narasimhan, Heimgartner, Hansen, and Schmid (1973) revealed that benzonitrile p-nitrobenzylide undergoes 1,3-dipolar cyclo-additions with 3-phenyl-2H-azirines, leading to the partial formation of pyrimidines and diazabicyclo[3.1.0]hex-enes under certain conditions (Narasimhan, Heimgartner, Hansen, & Schmid, 1973).

2. Photoinitiation and Polymerization

In the field of photopolymerization, this compound has shown potential. For example, a study by Liu, Graff, Xiao, Dumur, and Lalevée (2021) found that certain oxime esters, derived from a similar nitrocarbazole scaffold, exhibited excellent photoinitiation abilities in the presence of acrylate monomers under LED irradiation. These findings suggest potential applications in 3D printing and composite preparation (Liu, Graff, Xiao, Dumur, & Lalevée, 2021).

3. Oxidation and Reduction Reactions

The compound plays a role in oxidation and reduction reactions. Miralles-Roch, Tallec, and Tardivel (1993) demonstrated that α-nitrobenzylic compounds partially form corresponding oximes at the mercury cathode in specific experimental conditions, indicating the potential for electrochemical applications (Miralles-Roch, Tallec, & Tardivel, 1993).

4. Catalysis and Chemical Synthesis

This compound may also have applications in catalysis and chemical synthesis. Research by Bernando, Florindo, Wolff, Machura, and Fernandes (2015) explored the catalytic activity of oxo-rhenium complexes in the reduction of aldehydes, which could potentially relate to the reactions involving 2,3-diphenylhexahydro-1,2-benzisoxazol-4(2H)-one O-(4-nitrobenzyl)oxime (Bernando, Florindo, Wolff, Machura, & Fernandes, 2015).

特性

IUPAC Name |

(E)-N-[(4-nitrophenyl)methoxy]-2,3-diphenyl-3,3a,5,6,7,7a-hexahydro-1,2-benzoxazol-4-imine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25N3O4/c30-29(31)22-16-14-19(15-17-22)18-32-27-23-12-7-13-24-25(23)26(20-8-3-1-4-9-20)28(33-24)21-10-5-2-6-11-21/h1-6,8-11,14-17,24-26H,7,12-13,18H2/b27-23+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRZMINYCHKGPFT-SLEBQGDGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(C(N(O2)C3=CC=CC=C3)C4=CC=CC=C4)C(=NOCC5=CC=C(C=C5)[N+](=O)[O-])C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2C(C(N(O2)C3=CC=CC=C3)C4=CC=CC=C4)/C(=N/OCC5=CC=C(C=C5)[N+](=O)[O-])/C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-diphenylhexahydro-1,2-benzisoxazol-4(2H)-one O-(4-nitrobenzyl)oxime | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(3-Sec-butyl-4-methoxyphenyl)sulfonyl]morpholine](/img/structure/B2996401.png)

![2-[methyl(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]-5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2996403.png)

![2-(4-(Methoxycarbonyl)bicyclo[2.2.1]heptan-1-yl)acetic acid](/img/structure/B2996404.png)

![2-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2996405.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-fluoro-3-methylbenzenesulfonamide](/img/structure/B2996410.png)

![2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2996412.png)